2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
Beschreibung
This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a thiophen-2-yl group, linked via an acetamide bridge to a 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl moiety.
Eigenschaften
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O3S/c31-20(15-29-22(32)11-8-17(27-29)18-7-4-14-34-18)24-12-13-33-21-10-9-19-25-26-23(30(19)28-21)16-5-2-1-3-6-16/h1-11,14H,12-13,15H2,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCVOVLVQQPQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CN4C(=O)C=CC(=N4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a pyridazine core with a thiophene moiety and an acetamide group. Its unique structure suggests various interactions with biological targets, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N5O3S |
| Molecular Weight | 345.40 g/mol |
| LogP | 0.1582 |
| Polar Surface Area | 82.069 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridazinone Core : Cyclization reactions using hydrazine derivatives and diketones.
- Introduction of the Thiophene Ring : Achieved through cross-coupling reactions.
- Attachment of the Acetamide Group : Reaction with acetic anhydride or similar reagents under basic conditions.
Anticancer Activity
Preliminary studies indicate that compounds similar to 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown activity against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells when assessed using the MTT assay .
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 | 10.5 | |
| MCF-7 | 8.7 | |
| HCT-116 | 12.0 |
The mechanism of action is hypothesized to involve:
- Enzyme Inhibition : Compounds may mimic natural substrates, inhibiting key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar pyridazine derivatives against several bacterial strains. Results indicated significant antibacterial activity comparable to standard antibiotics like Ampicillin .
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to various biological targets. The results suggest strong interactions with enzymes involved in metabolic pathways critical for cancer cell survival .
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Studies have shown that derivatives of pyridazine compounds demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, revealing promising inhibition rates on cell proliferation and viability .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar pyridazine derivatives have been reported to possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The incorporation of thiophene rings is believed to enhance this activity due to their electron-rich nature .
Anti-inflammatory Effects
Pyridazine derivatives have also been investigated for their anti-inflammatory properties. Compounds exhibiting similar scaffolds have shown the ability to inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiophene and pyridazine rings can significantly affect biological activity. For example, modifications in the phenyl group attached to the triazole can enhance or diminish potency against specific targets .
Case Studies
Several studies highlight the effectiveness of compounds similar to 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide :
- Cytotoxicity Against Cancer Cell Lines : A study reported that a related pyridazine derivative exhibited IC50 values in the low micromolar range against MDA-MB-231 cells, indicating strong potential for further development as an anticancer agent .
- Antimicrobial Testing : In another investigation, a series of pyridazine-based compounds were screened for antimicrobial activity; several exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against Staphylococcus aureus and Escherichia coli .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Table 1: Key Structural and Pharmacological Features of Analogous Compounds
Substituent Effects on Activity
- Thiophene vs. Chlorophenyl : The target compound’s thiophen-2-yl group may enhance π-π stacking and sulfur-mediated interactions compared to the 2-chlorophenyl analog in , which likely increases hydrophobicity but reduces electronic diversity .
- However, the absence of AZD5153’s methoxy and piperidyl groups may reduce potency.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the preparation of pyridazinone and triazolopyridazine cores. For example, pyridazinone derivatives are synthesized via cyclocondensation of hydrazines with diketones or via alkylation/arylation of pyridazin-3(2H)-ones . Key intermediates like ethyl 2-(pyridazinone-yl)acetate are prepared using alkylation with ethyl bromoacetate under reflux in methanol, followed by hydrolysis to the carboxylic acid . Structural characterization employs H NMR, C NMR, and mass spectrometry (MS), with specific chemical shifts (e.g., δ 4.2–4.5 ppm for methylene groups adjacent to carbonyls) confirming connectivity .
Q. What are the recommended spectroscopic techniques for structural validation?
High-resolution H NMR and C NMR are critical for confirming regiochemistry and substituent placement. For instance, the thiophene moiety in the pyridazinone core shows aromatic proton resonances at δ 7.2–7.8 ppm, while the triazolopyridazine oxygen-linked ethyl group exhibits characteristic splitting patterns (e.g., δ 3.7–4.1 ppm for -OCHCHN-) . MS (e.g., ESI-TOF) confirms molecular weight, with fragmentation patterns aiding in backbone verification .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yields and purity?
Statistical DoE methods (e.g., factorial designs) reduce trial-and-error by systematically varying parameters like reaction time, temperature, and catalyst loading. For pyridazine derivatives, optimal conditions for alkylation (e.g., KCO in DMF at 80°C) and amidation (e.g., EDCI/HOBt in DCM) can be identified through response surface modeling . This approach minimizes side reactions (e.g., over-alkylation) and improves yields from ~46% to >80% in multi-step syntheses .
Q. How can computational methods resolve contradictions in biological activity data?
Density Functional Theory (DFT) calculations and molecular docking explain structure-activity relationships (SAR). For example, variations in substituent electronegativity (e.g., thiophene vs. phenyl groups) alter binding affinities to target proteins like cyclooxygenase-2 (COX-2) or FPR1 receptors . Hybrid QM/MM simulations can rationalize discrepancies in IC values by modeling ligand-receptor interactions and solvation effects .
Q. What strategies address low yields in amidation or cyclization steps?
Low yields in amidation (e.g., 10–46% in ) may stem from steric hindrance or poor nucleophilicity. Activating agents like HATU or DMTMM improve coupling efficiency . For cyclization, microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) and enhances regioselectivity .
Methodological Challenges
Q. How can hybrid computational-experimental workflows accelerate reaction discovery?
The ICReDD framework () combines quantum chemical reaction path searches (e.g., using GRRM17) with machine learning to predict viable pathways. For example, transition-state modeling identifies optimal conditions for triazolopyridazine formation, reducing experimental screening by >50%. Feedback loops integrate experimental data (e.g., failed reactions) to refine computational models iteratively .
Q. What purification techniques ensure high purity for pharmacological studies?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts, while recrystallization from ethanol/water mixtures enhances crystallinity . Purity >99% is confirmed via HPLC-UV (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical) .
Data Interpretation
Q. How to reconcile conflicting biological activity data across structural analogs?
Meta-analyses of SAR studies (e.g., ) reveal that small structural changes (e.g., replacing 4-chlorobenzyl with 3-methoxybenzyl) drastically alter pharmacokinetics. For instance, logP variations >0.5 units correlate with reduced membrane permeability in cell-based assays. Parallel artificial membrane permeability assays (PAMPA) and MDCK cell models validate these trends .
Experimental Design
Q. What in vitro models are suitable for evaluating anti-inflammatory or anticancer activity?
COX-2 inhibition assays (e.g., ELISA-based) and MTT assays on cancer cell lines (e.g., MCF-7, A549) are standard. For triazolopyridazine derivatives, IC values <10 µM in RAW264.7 macrophages (LPS-induced TNF-α suppression) indicate anti-inflammatory potential . Dose-response curves (0.1–100 µM) with positive controls (e.g., celecoxib) ensure reproducibility .
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